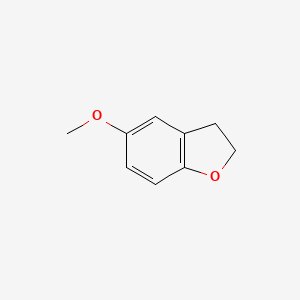

5-Methoxy-2,3-dihydro-1-benzofuran

Description

Propriétés

IUPAC Name |

5-methoxy-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUYIWOWEBGZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

One-pot Etherification and Dehydrative Cyclization: This method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.

Dehydrative Cyclization of o-Hydroxybenzyl Ketones: Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.

Transition-Metal Catalysis: Cyclization of aryl acetylenes using transition-metal catalysis is also a common method.

Industrial Production Methods: Industrial production methods for 5-Methoxy-2,3-dihydro-1-benzofuran typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Methoxy-2,3-dihydro-1-benzofuran can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

Chemistry: 5-Methoxy-2,3-dihydro-1-benzofuran is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential effects on various biological pathways and its interactions with biomolecules .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and antiviral properties .

Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals .

Mécanisme D'action

The mechanism of action of 5-Methoxy-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in various biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key analogs of 5-methoxy-2,3-dihydro-1-benzofuran include halogenated derivatives and alkyl/functional group-modified variants. Below is a comparative analysis:

Table 1: Structural and Physical Properties

Activité Biologique

5-Methoxy-2,3-dihydro-1-benzofuran is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The methoxy group at the 5-position contributes to its unique reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 162.18 g/mol.

Biological Activities

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines, particularly through the G2/M phase arrest in p53-positive cells. This mechanism involves the inhibition of nuclear factor κB (NF-κB) and activation of caspase pathways, leading to cell death .

Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens. In vitro studies tested various derivatives against Gram-positive cocci, Gram-negative rods, and yeasts, revealing promising bacteriostatic effects at concentrations up to 512 mg/L . The results suggest that modifications to the benzofuran structure can enhance its antimicrobial efficacy.

Neuroprotective Effects

In animal models, derivatives of this compound have been evaluated for their neuroprotective effects. For instance, studies involving paclitaxel-induced neuropathy in rats indicated that these compounds could mitigate pain responses and improve neurological function .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It has been identified as an antagonist for histamine receptors (H3 and H4), which play roles in neurotransmitter release and may be implicated in cognitive disorders .

- Cell Cycle Arrest : The ability to induce G2/M phase arrest is critical for its anticancer activity, providing a target for therapeutic interventions in cancer treatment.

Case Studies

- Anticancer Efficacy : A study reported that a synthetic derivative of this compound induced significant apoptosis in Jurkat T-cells by stabilizing p53 through inhibition of MDM2 expression. This highlights its potential as a chemotherapeutic agent .

- Pain Management : In a neuropathic pain model using Sprague Dawley rats, administration of this compound derivatives resulted in reduced mechanical sensitivity compared to controls, suggesting effective pain management properties .

Comparative Analysis

| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Related Benzofuran Derivative A | Moderate | High | Low |

| Related Benzofuran Derivative B | Low | Moderate | Moderate |

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2,3-dihydro-1-benzofuran, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization reactions using phenolic precursors. For example, a one-pot method involves 4-methoxyphenol and styrene in hexafluoropropan-2-ol (HFIP) with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant at room temperature, yielding 53% after column chromatography . Alternative routes use palladium(II) acetate and potassium bicarbonate in dibromomethane under reflux (140°C), achieving 33% yield after purification . Solvent choice (e.g., HFIP’s high acidity) and oxidant strength (DDQ vs. palladium systems) critically impact regioselectivity and purity.

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

Structural elucidation relies on:

- X-ray crystallography : Determines bond lengths, dihedral angles, and hydrogen-bonding networks. For example, the dihydrobenzofuran core shows planarity (mean deviation: 0.010 Å) with intermolecular C–H⋯O interactions .

- NMR spectroscopy : NMR (CDCl) reveals methoxy protons at δ 3.89 (s, 3H) and dihydrofuran protons at δ 5.25 (s, 2H). NMR confirms carbonyl (δ 171.1 ppm) and aromatic carbons .

- IR spectroscopy : Peaks at 1736 cm (C=O stretch) and 1261 cm (C–O–C) validate the lactone structure .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Column chromatography with hexane:ethyl acetate (2:1 v/v) effectively separates the target compound from byproducts . Slow evaporation of acetone solutions yields high-purity crystals for crystallographic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) during characterization of dihydrobenzofuran derivatives?

- Comparative analysis : Cross-reference with published data for analogous compounds (e.g., 5-Fluoro-2-methyl-3-sulfonyl derivatives ).

- Computational validation : Use density functional theory (DFT) to predict and chemical shifts, aligning experimental and theoretical results .

- Variable-temperature NMR : Resolve dynamic effects causing peak splitting, particularly in flexible dihydrofuran rings .

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?

- Hydrogen bonding : Weak C–H⋯O interactions (e.g., C6–H6⋯O1, 2.50 Å) form chains along the ac plane, stabilizing the lattice .

- π-π stacking : Aromatic rings exhibit centroid-centroid distances of 3.66–3.77 Å, contributing to dense packing and higher melting points (113–114°C) .

- Crystal engineering : Substituents like methoxy groups alter torsion angles (e.g., 80.96° dihedral angle in sulfonyl derivatives), affecting solubility and bioavailability .

Q. What computational approaches predict reactivity and regioselectivity in methoxy-substituted dihydrobenzofuran synthesis?

- Retrosynthetic analysis : Tools like Pistachio/BKMS Metabolic predict feasible routes using precursor scoring and template relevance .

- Molecular docking : Simulate interactions between dihydrobenzofuran cores and biological targets (e.g., glutamate receptors) to guide functionalization .

- Reaxys database mining : Identify regioselective catalysts (e.g., AgCN for cyanation) and optimize reaction networks .

Q. What methodologies evaluate the biological activity of this compound derivatives?

- Antiplatelet assays : Measure inhibition of ADP-induced platelet aggregation in human blood samples .

- Antioxidant tests : Use DPPH radical scavenging or ORAC assays to quantify reactive oxygen species (ROS) neutralization .

- Cytotoxicity screening : Assess viability of PC12 cells exposed to glutamate-induced oxidative stress, with IC values calculated via MTT assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.